molecular formula C25H25N3O6 B2992129 6-hydroxy-5-{[5-methoxy-1-(2-phenoxypropanoyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione CAS No. 1192656-67-9

6-hydroxy-5-{[5-methoxy-1-(2-phenoxypropanoyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

Cat. No. B2992129
CAS RN: 1192656-67-9
M. Wt: 463.49
InChI Key: XDDXLZBGPLSSCF-UHFFFAOYSA-N
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Description

The compound “6-hydroxy-5-{[5-methoxy-1-(2-phenoxypropanoyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione” is a complex organic molecule. Unfortunately, there isn’t much specific information available about this compound .

Scientific Research Applications

6−hydroxy−5−{[5−methoxy−1−(2−phenoxypropanoyl)−1H−indol−3−yl]methyl}−1,3−dimethyl−2,4(1H,3H)−pyrimidinedione6-hydroxy-5-\{[5-methoxy-1-(2-phenoxypropanoyl)-1H-indol-3-yl]methyl\}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione6−hydroxy−5−{[5−methoxy−1−(2−phenoxypropanoyl)−1H−indol−3−yl]methyl}−1,3−dimethyl−2,4(1H,3H)−pyrimidinedione

, has several potential applications in scientific research. Below is a comprehensive analysis focusing on unique applications across different fields:

Pharmacological Research

This compound, due to its indole and pyrimidine derivatives, may be involved in the synthesis of various pharmacologically active agents. Indole derivatives are known to exhibit a wide range of biological activities and are present in many pharmaceuticals .

Molecular Docking Studies

The indole moiety within the compound’s structure makes it a candidate for molecular docking studies, particularly in the search for new binding sites or inhibitors against various biological targets such as enzymes or receptors .

Nonlinear Optical (NLO) Properties

Compounds with similar structures have been studied for their nonlinear optical properties, which are crucial for applications in photonics and telecommunications .

, has several potential applications in scientific research. Below is a comprehensive analysis focusing on unique applications across different fields:

Future Directions

Indole derivatives, which this compound is a part of, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on exploring the biological activities of this compound and its potential applications in medicine.

properties

IUPAC Name

6-hydroxy-5-[[5-methoxy-1-(2-phenoxypropanoyl)indol-3-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6/c1-15(34-17-8-6-5-7-9-17)22(29)28-14-16(19-13-18(33-4)10-11-21(19)28)12-20-23(30)26(2)25(32)27(3)24(20)31/h5-11,13-15,30H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDXLZBGPLSSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C=C(C2=C1C=CC(=C2)OC)CC3=C(N(C(=O)N(C3=O)C)C)O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-5-{[5-methoxy-1-(2-phenoxypropanoyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

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